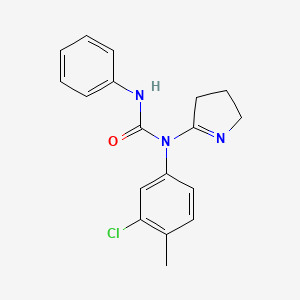
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the phenylurea class of compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Solvent Selection and Device Efficiency
The solvent selection process for organic semiconductor devices is critical for achieving high device efficiencies. In a study by Walker et al. (2011), various solvents were evaluated for their solubility properties and impact on the power conversion efficiencies of devices. The study emphasizes the importance of understanding the cohesive energy densities of materials to select appropriate solvents, which can lead to improved device performance, including organic photovoltaics and other semiconductor applications (Walker et al., 2011).
Antimycobacterial Agents
Research on derivatives of 1,5-diphenylpyrrole, including those structurally related to 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea, has shown significant potential as antimycobacterial agents. Biava et al. (2008) synthesized and evaluated a series of these compounds for their activity against Mycobacterium tuberculosis, finding some derivatives with better activity than existing treatments like streptomycin. This highlights the chemical's potential in developing new treatments for tuberculosis (Biava et al., 2008).
Synthetic Approaches and Chemical Reactivity
Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the reactivity and potential applications of similar chemical structures in the development of new compounds with varied biological and chemical properties. This work provides a foundation for further exploration into the synthesis and application of such compounds in various scientific fields (Al-Issa, 2012).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-9-10-15(12-16(13)19)22(17-8-5-11-20-17)18(23)21-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYFUVVALJQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

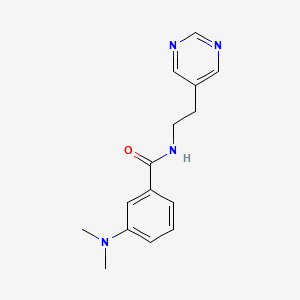
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

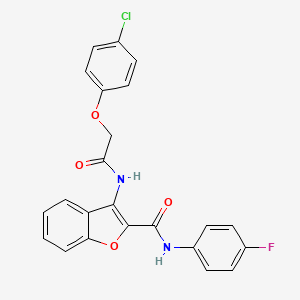
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
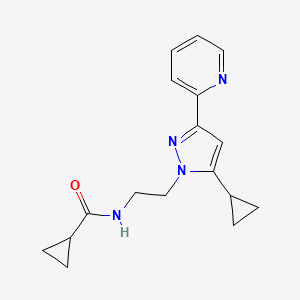
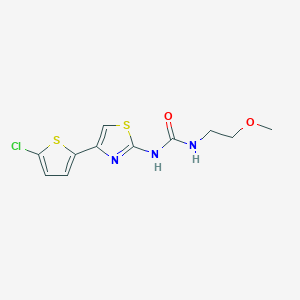
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)
